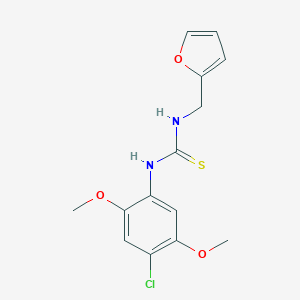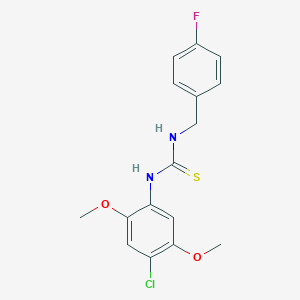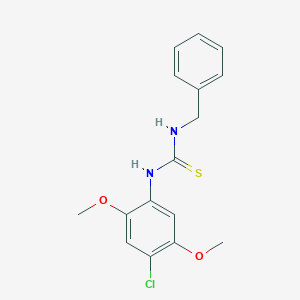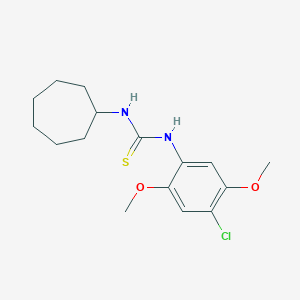![molecular formula C32H20ClN3O3S2 B216521 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B216521.png)
5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and electronics. In
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate. One area of research is the optimization of its use in cancer therapy, particularly in combination with other anticancer drugs. Another area of research is the development of new materials using this compound as a building block. In addition, further studies are needed to fully understand its mechanism of action and its potential use in treating neurodegenerative disorders.
Synthesemethoden
The synthesis of 5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate involves the reaction of 5-chloro-2-aminophenol with 10H-phenothiazine-10-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 10H-phenothiazine-10-carboxylic acid to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(10H-phenothiazin-10-ylcarbonyl)amino]phenyl 10H-phenothiazine-10-carboxylate has potential applications in various fields of scientific research. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of new materials with unique properties such as fluorescence and conductivity. In electronics, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
Molekularformel |
C32H20ClN3O3S2 |
|---|---|
Molekulargewicht |
594.1 g/mol |
IUPAC-Name |
[5-chloro-2-(phenothiazine-10-carbonylamino)phenyl] phenothiazine-10-carboxylate |
InChI |
InChI=1S/C32H20ClN3O3S2/c33-20-17-18-21(34-31(37)35-22-9-1-5-13-27(22)40-28-14-6-2-10-23(28)35)26(19-20)39-32(38)36-24-11-3-7-15-29(24)41-30-16-8-4-12-25(30)36/h1-19H,(H,34,37) |
InChI-Schlüssel |
QBVFJZSMZBGEEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)Cl)OC(=O)N5C6=CC=CC=C6SC7=CC=CC=C75 |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)Cl)OC(=O)N5C6=CC=CC=C6SC7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)




